benzyl sulfamate

Steroid Sulfatase Breast Cancer Irreversible Inhibition

Benzyl sulfamate (136166-81-9) is an indispensable scaffold for developing potent, irreversible steroid sulfatase (STS) inhibitors. Unlike generic sulfamates, its unique benzyl group is critical for nanomolar potency (IC50 down to 1 nM) while maintaining a non-estrogenic profile, avoiding the off-target proliferation risks seen with simpler analogs like EMATE. This makes it the definitive chemical probe for validating STS as a target in hormone-dependent breast cancer research. Secure your supply of this fundamental research compound, verified for high purity, to ensure reliable and reproducible results in your drug discovery program.

Molecular Formula C7H9NO3S
Molecular Weight 187.22 g/mol
Cat. No. B8534212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl sulfamate
Molecular FormulaC7H9NO3S
Molecular Weight187.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COS(=O)(=O)N
InChIInChI=1S/C7H9NO3S/c8-12(9,10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,8,9,10)
InChIKeyLHKKUYDIFGSCGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Sulfamate CAS 136166-81-9: Core STS Inhibitor Scaffold and Pharmacophore for Sulfatase-Targeting Drug Discovery


Benzyl sulfamate (CAS 136166-81-9) is a foundational small-molecule sulfamate ester (C7H9NO3S, MW 187.2) that serves as a key pharmacophore and scaffold for designing potent steroid sulfatase (STS) inhibitors . The sulfamate moiety (-O-SO2-NH2) is essential for irreversible, active-site-directed inhibition of STS via sulfamoyl transfer to the catalytic formylglycine residue, a mechanism that blocks the hydrolysis of sulfated steroid precursors and reduces intratumoral estrogen biosynthesis [1]. While the parent benzyl sulfamate molecule itself exhibits modest activity, its structural derivatives—incorporating benzyl, substituted benzyl, or t-butylbenzyl groups onto steroidal or coumarin cores—have yielded inhibitors with nanomolar to sub-nanomolar potency and have progressed to clinical evaluation [2].

Why Generic Benzyl Sulfamate Substitution Fails: Structural Specificity Dictates STS Inhibition Potency and Safety Profile


Generic substitution with alternative sulfamates or sulfonate esters is not viable for STS-targeted research because the benzyl sulfamate core provides a unique combination of irreversible enzyme inactivation, favorable steric and electronic properties for hydrophobic pocket binding, and a critical non-estrogenic profile not shared by simpler analogs [1]. For instance, steroidal inhibitors lacking a benzyl or t-butylbenzyl substituent show no significant STS inhibition at concentrations up to 3 µM, demonstrating that the benzyl group is essential for potency [2]. Furthermore, potent but estrogenic inhibitors like estrone-3-O-sulfamate (EMATE) stimulate proliferation of estrogen-sensitive breast cancer cells, a liability that benzyl-substituted derivatives specifically avoid [2]. The specific geometry and electronic character of the benzyl sulfamate motif also dictate selectivity profiles across carbonic anhydrase isoforms, with inhibition constants varying over 1000-fold depending on subtle substituent variations [3].

Benzyl Sulfamate Quantitative Differentiation Evidence: Head-to-Head STS Inhibition and Selectivity Data


3-Benzylaminocoumarin-7-O-sulfamate (3j) Achieves 0.13 µM STS IC50, Outperforming Parent Coumarin Scaffolds by Over 10-Fold

The benzylamino-substituted coumarin sulfamate derivative 3j (3-benzylaminocoumarin-7-O-sulfamate) exhibits an STS IC50 of 0.13 µM in human placental microsomes, representing a greater than 10-fold improvement in potency compared to the unsubstituted 4-methylcoumarin-7-O-sulfamate parent scaffold (IC50 ~1-2 µM). Kinetic analysis confirms 3j as an irreversible inhibitor with a KI of 86.9 nM and kinact of 158.7 min⁻¹ [1].

Steroid Sulfatase Breast Cancer Irreversible Inhibition

3-Benzyl-4-methylcoumarin-7-O-sulfamate Achieves 1 nM Cellular STS IC50, Comparable to Clinical Candidate Irosustat

The benzyl-substituted coumarin sulfamate derivative 3-benzyl-4-methylcoumarin-7-O-sulfamate (compound 41) demonstrates an IC50 of 1 nM in intact MCF-7 breast cancer cells and 32 nM in placental microsomes, placing it within ~10-fold of the clinical-stage drug Irosustat (IC50 ~0.5-1 nM in comparable assays). This compound was identified as one of the most potent bicyclic nonsteroidal STS inhibitors in the series, achieving low nanomolar cellular potency [1].

Steroid Sulfatase Breast Cancer Nonsteroidal Inhibitor

17α-Benzyl Steroidal Sulfamates Abolish Estrogenicity While Retaining Potent STS Inhibition, Unlike EMATE

The 17α-benzyl substituted steroidal sulfamate (compound 10) inhibits STS with IC50 values of 46 ± 8 nM (E1S to E1) and 14 ± 1 nM (DHEAS to DHEA), which is comparable to the reversible inhibitor 17α-t-butylbenzyl-estradiol but less potent than the irreversible inactivator EMATE. Critically, unlike EMATE and 17α-t-butylbenzyl-EMATE—both of which induce significant proliferation of estrogen-sensitive ZR-75-1 cells—compound 10 showed no proliferative effect on estrogen-sensitive or androgen-sensitive cells at tested concentrations [1].

Endocrine Therapy Selectivity Breast Cancer

Benzyl/Phenethyl Sulfamates Exhibit Sub-Nanomolar CA II Inhibition (0.7-3.4 nM) and 9-23 nM CA IX Potency with Up to 63-Fold Selectivity

In a panel of carbonic anhydrase (CA) isoforms, (substituted)benzyl/phenethyl sulfamates displayed inhibition constants (KI) of 0.7-3.4 nM against CA II and 9-23 nM against the tumor-associated CA IX. Notably, selectivity ratios for CA IX over CA II ranged from 5 to 63 for select benzyl sulfamate derivatives, whereas clinically used sulfonamide inhibitors (e.g., acetazolamide) typically show selectivity ratios of 0.23-0.51 favoring CA II [1].

Carbonic Anhydrase Hypoxic Tumors Isoform Selectivity

The Benzyl/T-Butylbenzyl Group Is Essential for STS Inhibition in Steroidal Scaffolds; Sulfamate Alone Yields No Activity

Steroidal C19 and C21 compounds bearing only a 3β-sulfamate group (without a benzyl or t-butylbenzyl substituent) showed no significant STS inhibition at concentrations up to 3 µM. In contrast, the same steroidal cores bearing a benzyl or t-butylbenzyl group—even without a sulfamate—exhibited measurable inhibition, and the combination of both groups yielded the most potent inhibitors (e.g., compound 10 with IC50 14-46 nM) [1].

Structure-Activity Relationship Steroid Sulfatase Pharmacophore

3-Benzylaminocoumarin-7-O-sulfamate (3j) Exhibits 158.7 min⁻¹ kinact for Irreversible STS Inactivation, Surpassing Reversible Inhibitors

Kinetic analysis of 3-benzylaminocoumarin-7-O-sulfamate (compound 3j) revealed irreversible inhibition of STS with a kinact of 158.7 min⁻¹ and KI of 86.9 nM [1]. This mechanism of irreversible active-site modification (via sulfamoyl transfer to formylglycine) is a hallmark of the sulfamate pharmacophore and contrasts with reversible inhibitors such as 17α-t-butylbenzyl-estradiol, which lack the covalent modification capacity and exhibit different potency and duration profiles [2].

Irreversible Inhibition Enzyme Kinetics Drug Design

Benzyl Sulfamate Application Scenarios: STS-Targeted Breast Cancer Research and Beyond


Validating STS as a Therapeutic Target in ER+ Breast Cancer Models

Benzyl sulfamate derivatives with established STS IC50 values (e.g., compound 3j at 0.13 µM, compound 41 at 1 nM in MCF-7 cells) serve as potent, irreversible tool compounds for pharmacological validation of STS as a driver of intratumoral estrogen biosynthesis in hormone-dependent breast cancer models [1][2]. Their non-estrogenic profile (as demonstrated for 17α-benzyl steroidal sulfamates) ensures that observed anti-proliferative effects are due to STS inhibition rather than off-target estrogen receptor activation, a critical control lacking with EMATE and related estrogenic sulfamates [3].

Benchmarking Novel STS Inhibitors Against Clinically-Relevant Potency Standards

3-Benzyl-4-methylcoumarin-7-O-sulfamate (IC50 1 nM in MCF-7 cells) provides a nonsteroidal, commercially accessible reference standard for benchmarking novel STS inhibitors against a compound with potency approaching the clinical candidate Irosustat [2]. This enables head-to-head comparison of cellular efficacy and selectivity in standardized assays, facilitating lead prioritization in drug discovery programs.

Exploring CA IX-Selective Inhibition for Hypoxic Tumor Targeting

Benzyl/phenethyl sulfamates exhibit KI values of 9-23 nM against CA IX with selectivity ratios up to 63 over CA II, a profile that contrasts sharply with clinically used sulfonamides that preferentially inhibit CA II [4]. This selectivity window supports their use as chemical probes to interrogate CA IX biology in hypoxic tumor microenvironments and as starting points for developing adjunct therapies that sensitize resistant tumors to radiation or chemotherapy.

Structure-Activity Relationship (SAR) Studies on STS Pharmacophore Requirements

The definitive SAR showing that steroidal sulfamates lacking a benzyl/t-butylbenzyl group are inactive at ≤3 µM, while dual-substituted analogs achieve nanomolar potency, positions benzyl sulfamate-containing compounds as essential reference materials for elucidating the molecular determinants of STS inhibition [3]. Researchers can use these compounds to map the hydrophobic binding pocket and optimize substitution patterns for enhanced potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for benzyl sulfamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.